N-FMoc-13-O-Ethylamphotericin B is a derivative of amphotericin B, a polyene macrolide antibiotic primarily used in the treatment of fungal infections. This compound features a N-(9-fluorenylmethoxycarbonyl) (FMoc) protecting group at the nitrogen atom, which plays a critical role in peptide synthesis and modifications. The FMoc group enhances the stability and solubility of the molecule, facilitating its use in various biochemical applications.
Amphotericin B was originally isolated from the bacterium Streptomyces nodosus. N-FMoc-13-O-Ethylamphotericin B is synthesized from this natural product through chemical modifications that introduce the FMoc group and ethyl substitution at the 13-O position. This compound can be sourced from various chemical suppliers, including Hölzel Diagnostika and LGC Standards, which provide it for research and development purposes .
The synthesis of N-FMoc-13-O-Ethylamphotericin B typically involves solid-phase peptide synthesis techniques, particularly using the FMoc strategy. This method allows for the sequential addition of amino acids while protecting functional groups to prevent unwanted reactions.
The molecular structure of N-FMoc-13-O-Ethylamphotericin B includes:
N-FMoc-13-O-Ethylamphotericin B participates in several chemical reactions:
The reactions typically occur under controlled conditions to ensure specificity and yield. Solvent choice and temperature are critical factors that influence reaction outcomes .
The mechanism of action of N-FMoc-13-O-Ethylamphotericin B is similar to that of amphotericin B:
Studies indicate that compounds like N-FMoc-13-O-Ethylamphotericin B exhibit potent antifungal activity against various pathogens due to this mechanism .
Relevant data indicates that these properties make N-FMoc-13-O-Ethylamphotericin B suitable for various applications in biochemical research .
N-FMoc-13-O-Ethylamphotericin B has several scientific uses:
This compound exemplifies the intersection of natural product chemistry and synthetic methodologies, providing valuable insights into drug design and therapeutic applications.
Invasive fungal infections cause over 1.5 million deaths annually, with mortality rates exceeding 50% in immunocompromised populations despite available therapies. The World Health Organization (WHO) recently published its first fungal priority pathogens list, highlighting Candida auris, azole-resistant Aspergillus fumigatus, and Cryptococcus neoformans as critical threats requiring urgent therapeutic innovation [1]. This prioritization reflects the alarming expansion of antifungal resistance and the limited pipeline of novel agents, particularly those effective against mold pathogens. Amphotericin B (AmB) remains the broadest-spectrum antifungal decades after its discovery, yet its clinical utility is severely constrained by inherent toxicity issues. This therapeutic gap creates a pressing need for structurally modified polyenes that retain AmB's efficacy while mitigating its detrimental physiological effects.
Native amphotericin B suffers from two fundamental limitations that restrict its clinical application:
These limitations create an urgent need for structurally modified polyenes that retain AmB's broad-spectrum activity while circumventing its inherent pharmacological drawbacks.
The strategic modification of AmB's structure aims to amplify therapeutic specificity through molecular design. This approach exploits three key opportunities:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9